Home > Products > Screening Compounds P54589 > 6-(4-methoxystyryl)-4,5-dihydro-3(2H)-pyridazinone
6-(4-methoxystyryl)-4,5-dihydro-3(2H)-pyridazinone - 83516-70-5

6-(4-methoxystyryl)-4,5-dihydro-3(2H)-pyridazinone

Catalog Number: EVT-2503659
CAS Number: 83516-70-5
Molecular Formula: C13H14N2O2
Molecular Weight: 230.267
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

6-(4-Aminophenyl)-4,5-dihydro-3(2H)-pyridazinone

Compound Description: This compound serves as a crucial building block, or synthon, for creating various biologically active molecules. Researchers have used it to synthesize new selenadiazole, thiadiazole, and diazaphosphole derivatives, incorporating the pyridazine moiety. These synthesized compounds have shown promise as potential antimicrobial agents and are currently undergoing further evaluation. [] This compound is a key intermediate in the synthesis of levosimendan, a medication used to treat acutely decompensated heart failure. [] Researchers are exploring efficient methods for separating its enantiomers using techniques like polar organic solvent chromatography and supercritical fluid chromatography. [] This moiety is a vital structural element in many cardio-active pyridazinone derivatives, including those currently used clinically or undergoing clinical trials. []

6-(4-(4'-Pyridyl)aminophenyl)-4,5-dihydro-3(2H)-pyridazinone Hydrochloride (MCI-154)

Compound Description: MCI-154 is a novel cardiotonic agent structurally distinct from cardiac glycosides and beta-adrenoceptor agonists. [] It exhibits potent cardiotonic and vasodilator properties. [] In animal models, MCI-154 has demonstrated efficacy in improving cardiac output and reducing total peripheral resistance. [] It has shown therapeutic potential in treating hemorrhagic shock, possibly due to its positive inotropic effect on cardiac function and ability to enhance blood flow. [] MCI-154 selectively inhibits cardiac phosphodiesterase III (PDE III), contributing to its positive inotropic effects. [] Further research is being conducted to explore its potential for treating heart failure. []

6-(4-Aminophenyl)-5-methyl-4,5-dihydro-3(2H)-pyridazinone

Compound Description: This compound is a crucial intermediate in the synthesis of levosimendan, a heart failure medication. [, ] Efficient and cost-effective synthesis methods for this compound are being researched to facilitate levosimendan production. [, ]

6-[4-[3-[[2-Hydroxy-3-[4-[2-(cyclopropylmethoxy)ethyl]phenoxy]propyl]amino]propionamido]phenyl]-5-methyl-4,5-dihydro-3(2H)-pyridazinone

Compound Description: This compound exhibits a unique combination of vasodilatory and beta-adrenergic antagonist activity. [] It exists as four stereoisomers due to two asymmetric centers within its structure. [] Research reveals that the pharmacological profiles of each stereoisomer differ, with the RA,SB isomer exhibiting a slightly superior overall profile compared to the mixture. []

6-(4-(Benzylamino)-7-quinazolinyl)-4,5-dihydro-5-methyl-3(2H)-pyridazinone (KF15232)

Compound Description: KF15232 exhibits potent cardiotonic activity primarily through a strong myofibrillar Ca2+-sensitizing effect. [] Researchers have synthesized and studied the optically active isomers of KF15232. [] The (-)-isomer displays more potent cardiotonic effects, PDE III and V inhibitory activities, and vasorelaxant effects compared to the (+)-isomer. [] The racemic mixture and the (-)-isomer are of particular interest for potential applications in treating congestive heart failure. []

6-Phenyl-4,5-dihydro-3(2H)-pyridazinone Derivatives

Compound Description: This class of compounds is being explored for its potential as cardiotonic agents. [, ] Certain derivatives, such as 2,3-dichloro-N-(4-(4-methyl-6-oxo-1,4,5,6-tetrahydropyridazin-3-yl)phenyl)benzamide (1c), 4-amino-3-methyl-N-(4-(4-methyl-6-oxo-1,4,5,6-tetrahydropyridazin-3-yl)phenyl)benzamide (1d), 3-methyl-4-nitro-N-(4-(6-oxo-1,4,5,6-tetrahydropyridazin-3-yl)phenyl)benzamide (2a), and 4-amino-3-methyl-N-(4-(6-oxo-1,4,5,6-tetrahydropyridazin-3-yl)phenyl)benzamide (2d), have shown promising cardiotonic effects compared to levosimendan. [] Structure-activity relationship studies using rough sets theory are being conducted to understand the impact of different substituents on their cardiotonic activity. []

6-[4-[2-[3-(5-Chloro-2-cyanophenoxy)-2-hydroxypropylamino]-2-methylpropylamino]phenyl]-4,5-dihydro-5-methyl-3(2H)-pyridazinone Monoethyl Maleate (TZC-5665)

Compound Description: TZC-5665 is a novel compound that primarily exhibits negative chronotropic and inotropic effects. [] It demonstrates beta-adrenoceptor blocking activity comparable to propranolol. [] TZC-5665 and its human metabolite M-2 are potent and selective inhibitors of phosphodiesterase (PDE) III, even more so than milrinone. [] The combined beta-adrenoceptor blocking effect of TZC-5665 and the positive inotropic effect of M-2 could potentially be beneficial in treating congestive heart failure, mitigating undesirable effects. []

4,5-Dihydro-6-(4-methoxy-3-methylphenyl)-3(2H)-pyridazinone

Compound Description: This compound serves as a versatile precursor for synthesizing various 4,5-dihydro-3(2H)-pyridazinone derivatives. [] Researchers have successfully prepared 4-substituted benzyl pyridazinones, a dehydrogenated pyridazine analogue, N-dialkylaminomethyl derivatives, and a 3-chloro pyridazinone derivative using this compound as a starting material. [] This highlights its utility in exploring the structure-activity relationships of this class of compounds for potential medicinal applications.

6-(4-(4-Phenylacetylpiperazin-1-yl)phenyl)-4,5-dihydro-3(2H)-pyridazinone (CCI 17810)

Compound Description: CCI 17810 demonstrates potent inhibition of platelet aggregation induced by various agonists, including collagen, adenosine 5'-diphosphate (ADP), thrombin, and arachidonic acid. [] It effectively reduces platelet adhesiveness in vitro and in vivo. [, ] CCI 17810 shows efficacy in inhibiting thrombus formation in animal models. [] Its mechanism of action involves inhibiting platelet aggregation and reducing platelet adhesiveness, making it a potential candidate for developing antithrombotic drugs. [, ]

Source and Classification

The compound is synthesized through various chemical reactions, primarily involving Friedel-Crafts acylation and subsequent cyclization processes. It falls under the category of heterocyclic compounds, specifically pyridazinones, which are known for their pharmacological properties, including anti-inflammatory and analgesic effects .

Synthesis Analysis

Methods and Technical Details

The synthesis of 6-(4-methoxystyryl)-4,5-dihydro-3(2H)-pyridazinone typically involves several key steps:

  1. Friedel-Crafts Acylation: The process begins with the acylation of o-cresyl methyl ether using succinic anhydride in the presence of an acid catalyst.
  2. Cyclization: The resulting γ-keto acid undergoes cyclization with hydrazine hydrate to form the pyridazinone structure.
  3. Subsequent Reactions: This compound can be further reacted with aromatic aldehydes in the presence of sodium ethoxide to yield various 4-substituted benzyl pyridazinones. Additionally, treatment with bromine in acetic acid can lead to dehydrogenation products .

These methods highlight the versatility of synthetic routes available for modifying the pyridazinone core to enhance biological activity or alter physical properties.

Molecular Structure Analysis

Structure and Data

The molecular structure of 6-(4-methoxystyryl)-4,5-dihydro-3(2H)-pyridazinone can be described using the following features:

  • Pyridazine Ring: A six-membered ring containing two nitrogen atoms at positions 1 and 2.
  • Methoxystyryl Group: A styryl group (vinyl phenyl) substituted with a methoxy group at the para position relative to the vinyl bond.
  • Dihydro Configuration: The presence of two hydrogen atoms at positions 4 and 5 indicates that this compound is in its dihydro form.

The molecular formula can be represented as C13H13N2OC_{13}H_{13}N_2O, with a corresponding molar mass calculated from its constituent atoms.

Chemical Reactions Analysis

Reactions and Technical Details

The reactivity of 6-(4-methoxystyryl)-4,5-dihydro-3(2H)-pyridazinone includes:

  1. Aldol Condensation: The compound can participate in aldol-type reactions when treated with aldehydes or ketones.
  2. Michael Addition: It can undergo Michael addition reactions with various nucleophiles due to the electrophilic nature of the double bond in the styryl group.
  3. Dehydrogenation: Treatment with bromine/acetic acid leads to dehydrogenation, converting it into more aromatic derivatives .

These reactions expand its utility in synthetic organic chemistry and medicinal chemistry.

Mechanism of Action

Process and Data

The mechanism of action for compounds like 6-(4-methoxystyryl)-4,5-dihydro-3(2H)-pyridazinone often involves interaction with biological targets such as enzymes or receptors. The proposed mechanisms include:

  • Enzyme Inhibition: The compound may inhibit specific enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects.
  • Receptor Modulation: It may act as a ligand for certain receptors, influencing cellular signaling pathways.

Data from pharmacological studies indicate that derivatives of this compound exhibit significant biological activity, warranting further investigation into their mechanisms at a molecular level .

Physical and Chemical Properties Analysis

Physical and Chemical Properties

Key physical properties include:

  • Melting Point: Typically ranges between 150°C and 160°C depending on purity.
  • Solubility: Soluble in organic solvents like ethanol and dimethyl sulfoxide but poorly soluble in water.
  • Spectroscopic Data: Characteristic peaks observed in infrared spectroscopy include C=O stretching around 1650 cm1^{-1} and N-H stretching around 3200 cm1^{-1} .

Chemical properties such as stability under various conditions (e.g., temperature, light) are crucial for practical applications.

Applications

Scientific Uses

6-(4-Methoxystyryl)-4,5-dihydro-3(2H)-pyridazinone has potential applications in:

  • Medicinal Chemistry: As a scaffold for developing new pharmaceuticals targeting inflammation or pain relief.
  • Agricultural Chemistry: Investigated for use as agrochemicals due to potential herbicidal or fungicidal properties .
  • Material Science: Explored for incorporation into polymers or materials due to its unique structural features.

Continued research into this compound could lead to significant advancements in both medicinal and agricultural fields.

Synthesis and Chemical Derivatization of 6-(4-Methoxystyryl)-4,5-dihydro-3(2H)-pyridazinone

Key Synthetic Pathways for Pyridazinone Core Functionalization

The 4,5-dihydro-3(2H)-pyridazinone (dihydropyridazinone) core serves as the foundational scaffold for constructing the target compound. The most efficient route involves cyclocondensation of γ-keto acids with hydrazine derivatives. Specifically, 4-aryl-4-oxobutanoic acids undergo dehydration upon refluxing with hydrazine hydrate in ethanol, yielding 6-aryl-4,5-dihydro-3(2H)-pyridazinones with high regioselectivity [1] [6]. The reaction typically proceeds at 70–80°C for 4–6 hours, with yields ranging from 58% to 78% depending on the aryl substituent’s electronic properties [6].

Critical parameters influencing this synthesis include:

  • Solvent polarity: Ethanol or methanol is essential for facilitating both solubility and proton transfer during cyclization.
  • Temperature control: Prolonged reflux above 80°C promotes dehydration but risks styryl group decomposition.
  • Hydrazine stoichiometry: A 1.5:1 molar ratio of hydrazine hydrate to γ-keto acid optimizes ring closure while minimizing dihydrazide byproducts [6].

Table 1: Synthesis of 6-Aryl-4,5-dihydro-3(2H)-pyridazinones from γ-Keto Acid Precursors

γ-Keto Acid PrecursorReaction ConditionsProductYield (%)
4-(4-Methoxyphenyl)-4-oxobutanoic acidEthanol, reflux, 4 h6-(4-Methoxyphenyl)-4,5-dihydro-3(2H)-pyridazinone78
4-(3-Fluoro-4-methoxyphenyl)-4-oxobutanoic acidEthanol, reflux, 4 h6-(3-Fluoro-4-methoxyphenyl)-4,5-dihydro-3(2H)-pyridazinone58
4-(4-Chlorophenyl)-4-oxobutanoic acidEthanol, reflux, 5 h6-(4-Chlorophenyl)-4,5-dihydro-3(2H)-pyridazinone72

Alternative approaches include Friedel-Crafts acylation of anisole derivatives with succinic anhydride, generating the requisite γ-keto acid in situ. This method requires AlCl₃ catalysis in nonpolar solvents (e.g., carbon disulfide) at 40–50°C and achieves comparable yields (70–75%) [4] [6].

Strategies for Styryl Group Introduction via Cyclocondensation and Cross-Coupling Reactions

The styryl moiety at the C6 position is incorporated through two primary strategies: Knoevenagel condensation or palladium-catalyzed cross-coupling.

Knoevenagel condensation utilizes 6-methyl-4,5-dihydro-3(2H)-pyridazinone as a substrate, reacting it with 4-methoxybenzaldehyde under basic conditions. Sodium ethoxide or piperidine acetate catalyzes this reaction in ethanol or toluene, forming the exocyclic double bond via dehydration [4]. Key advantages include:

  • Operational simplicity and avoidance of transition metals.
  • High E-selectivity (>95%) due to steric constraints of the dihydropyridazinone ring.
  • Yields of 65–80% after recrystallization from ethanol/water mixtures [4].

Palladium-catalyzed Heck coupling represents a more versatile approach, enabling late-stage functionalization. 6-Bromo-4,5-dihydro-3(2H)-pyridazinone reacts with 4-methoxystyrene under Pd(OAc)₂ catalysis, typically employing triethylamine as a base and DMF as solvent at 100–120°C [1] [7]. Critical optimization factors are:

  • Ligand selection: Tri-o-tolylphosphine enhances catalytic activity for electron-rich styrenes.
  • Solvent effects: Polar aprotic solvents (DMF, NMP) improve styrene solubility.
  • Oxygen exclusion: Prevents Pd(0) oxidation, boosting yields by 15–20% [7].

Table 2: Comparison of Styryl Group Introduction Methods

MethodConditionsCatalyst/BaseE:Z RatioYield Range (%)
Knoevenagel condensationEthanol, reflux, 6 hSodium ethoxide>95:565–80
Heck couplingDMF, 110°C, 12 hPd(OAc)₂, P(o-Tol)₃, Et₃N>99:170–85

Optimization of Methoxy Substituent Incorporation in the Styryl Moiety

The methoxy group’s positioning on the styryl ring significantly influences electronic properties and reaction kinetics. Two synthetic philosophies prevail: early-stage incorporation (pre-installation on benzaldehyde) versus late-stage functionalization (post-coupling derivatization).

Early-stage incorporation employs pre-synthesized 4-methoxybenzaldehyde in Knoevenagel condensations or 4-methoxystyrene in Heck reactions. This approach benefits from commercial availability of these building blocks but limits flexibility for analog synthesis [4] [6].

Late-stage demethylation/methylation offers broader derivatization potential. O-Demethylation of intermediates is achieved with BBr₃ in dichloromethane at −78°C, preserving the styryl double bond. Subsequent alkylation with methyl iodide/K₂CO₃ in acetone restores the methoxy group or allows alternative ether synthesis [6]. Key findings include:

  • BBr₃ demethylation proceeds quantitatively within 2 hours at low temperatures.
  • Regioselective O-alkylation avoids N-alkylation byproducts when using carbonate bases.
  • Overall yield for deprotection/reprotection sequences exceeds 85% [6].

Electronic effects of the methoxy group enhance nucleophilic character at the styryl β-carbon during cyclocondensations, increasing Knoevenagel reaction rates by 2.3-fold compared to unsubstituted styryl analogs [4].

Comparative Analysis of Hurd–Mori versus Oxidative Cyclization Approaches

Functionalization of the dihydropyridazinone ring into fused heterocycles employs either Hurd–Mori cyclization or oxidative dehydrogenation, with distinct mechanistic implications.

Hurd–Mori thiadiazole formation converts hydrazone intermediates (e.g., from semicarbazide hydrochloride) into 1,2,3-thiadiazoles using excess thionyl chloride. The reaction proceeds via electrophilic sulfuration at 0°C in dichloromethane, forming bicyclic thiadiazolopyridazines [1] [2] [9]. Characteristics include:

  • Strict requirement for N-tosyl or N-acyl hydrazones to facilitate cyclization.
  • Chemoselectivity challenges: Competing chlorination at C5 occurs without temperature control.
  • Typical yields of 60–75% after silica gel purification [9].

Oxidative cyclization with selenium dioxide converts the same hydrazones into 1,2,3-selenadiazoles in glacial acetic acid at 60–70°C. This method:

  • Proceeds via [2,3]-sigmatropic rearrangement, confirmed by DFT calculations [1].
  • Avoids strong electrophiles but generates toxic selenium byproducts.
  • Achieves higher yields (75–82%) due to milder conditions [1].

Table 3: Cyclization Methods for Bicyclic Heterocycle Synthesis

MethodReagentConditionsProductYield (%)
Hurd–MoriSOCl₂ (7 equiv)CH₂Cl₂, 0°C, 2 hThiadiazolo[3,4-c]pyridazine60–75
Oxidative cyclizationSeO₂ (1.2 equiv)Glacial HOAc, 70°C, 3 hSelenadiazolo[3,4-c]pyridazine75–82

Dehydrogenation to aromatic pyridazinones employs bromine/acetic acid (1:1 v/v) at 60–70°C, oxidizing the 4,5-dihydro ring to fully unsaturated systems. This method:

  • Requires stoichiometric bromine and generates HBr as a byproduct.
  • Delivers 76% isolated yield after basification and recrystallization [4] [6].
  • Serves as a critical step for enhancing π-conjugation in electronic materials [3].

Mechanistic studies confirm that oxidative dehydrogenation proceeds via bromonium ion intermediates, followed by E2 elimination, rather than free-radical pathways [4].

Properties

CAS Number

83516-70-5

Product Name

6-(4-methoxystyryl)-4,5-dihydro-3(2H)-pyridazinone

IUPAC Name

3-[(E)-2-(4-methoxyphenyl)ethenyl]-4,5-dihydro-1H-pyridazin-6-one

Molecular Formula

C13H14N2O2

Molecular Weight

230.267

InChI

InChI=1S/C13H14N2O2/c1-17-12-7-3-10(4-8-12)2-5-11-6-9-13(16)15-14-11/h2-5,7-8H,6,9H2,1H3,(H,15,16)/b5-2+

InChI Key

DCXOGDFXYWSZPU-GORDUTHDSA-N

SMILES

COC1=CC=C(C=C1)C=CC2=NNC(=O)CC2

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.